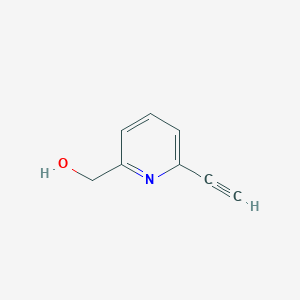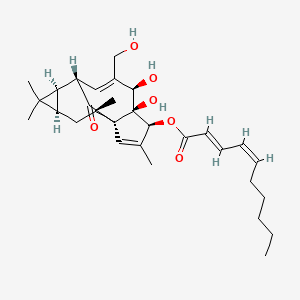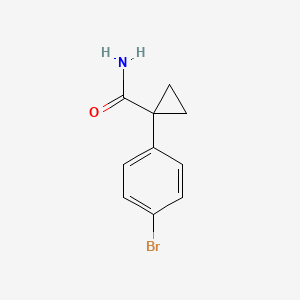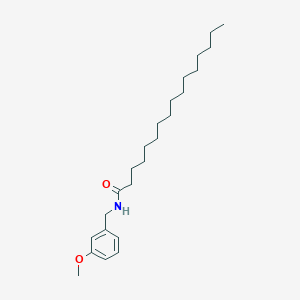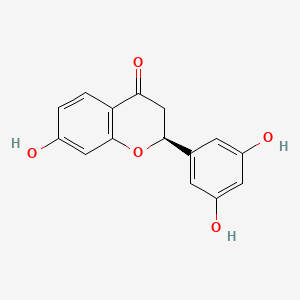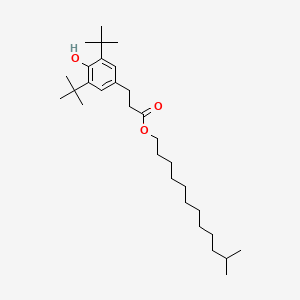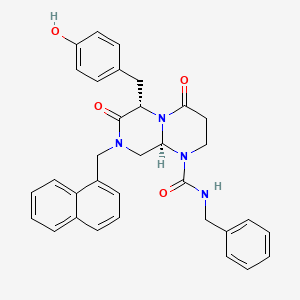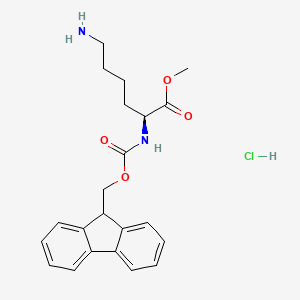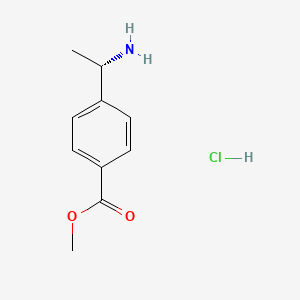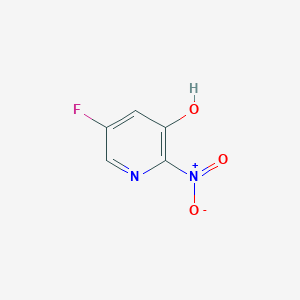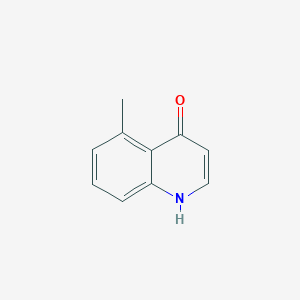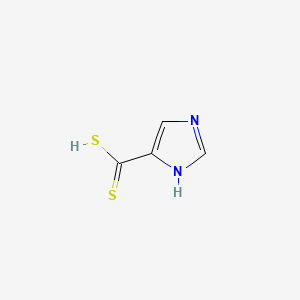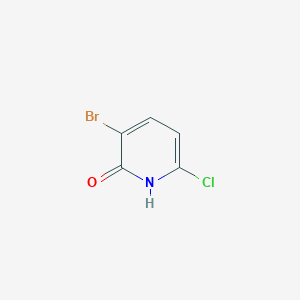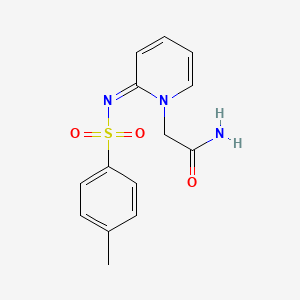
2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide is a heterocyclic compound that features a pyridine ring substituted with a tosylimino group and an acetamide moiety. This compound is of interest due to its potential applications in organic synthesis and pharmaceutical chemistry. The presence of the tosylimino group imparts unique reactivity to the molecule, making it a valuable scaffold for the development of new chemical entities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide typically involves the following steps:
Formation of the Tosylimino Group: The tosylimino group can be introduced by reacting pyridine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the tosylimino-pyridine intermediate.
Introduction of the Acetamide Moiety: The acetamide group is then introduced by reacting the tosylimino-pyridine intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the tosylimino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosylimino group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
作用機序
The mechanism of action of 2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The tosylimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The acetamide moiety may also contribute to the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved depend on the specific biological context and the nature of the target proteins.
類似化合物との比較
Similar Compounds
2-(2-(Tosylimino)pyridin-1(2H)-yl)ethanol: Similar structure but with an ethanol group instead of an acetamide moiety.
2-(2-(Tosylimino)pyridin-1(2H)-yl)propanoic acid: Contains a propanoic acid group instead of an acetamide moiety.
2-(2-(Tosylimino)pyridin-1(2H)-yl)benzamide: Features a benzamide group in place of the acetamide moiety.
Uniqueness
2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide is unique due to the presence of both the tosylimino and acetamide groups, which confer distinct reactivity and biological activity
特性
IUPAC Name |
2-[2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-11-5-7-12(8-6-11)21(19,20)16-14-4-2-3-9-17(14)10-13(15)18/h2-9H,10H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSFQTLEXQGJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CN2CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
